methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate is a synthetic sulfonamide-carbamate hybrid compound. Its structure combines a phenyl carbamate core with a sulfamoyl group substituted by a 2-(furan-2-yl)-2-hydroxypropyl chain. This design leverages the pharmacophoric features of both sulfonamides (known for antimicrobial and enzyme-inhibitory properties) and carbamates (valued for their stability and bioactivity in agrochemicals and pharmaceuticals).
Properties
IUPAC Name |
methyl N-[4-[[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-15(19,13-4-3-9-23-13)10-16-24(20,21)12-7-5-11(6-8-12)17-14(18)22-2/h3-9,16,19H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZCRZTTWSRBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects.
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects.
Result of Action
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer.
Biological Activity
Methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate, a compound with significant biological potential, has been investigated for its pharmacological properties. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 421.52 g/mol. The structure features a furan ring, a sulfamoyl group, and a carbamate moiety, which contribute to its biological activity.
-
Inhibition of Enzymatic Activity :
- The compound has shown potential as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies indicated that certain derivatives exhibit IC50 values significantly lower than standard inhibitors like rivastigmine, suggesting enhanced efficacy in cholinergic modulation .
- Anticancer Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Human AChE | 4.33 | |
| BChE Inhibition | Human BChE | 8.52 | |
| Anticancer Activity | MCF-7 | 5.85 | |
| Anticancer Activity | A549 | 3.0 |
Case Study: Anticancer Efficacy
In a study examining the anticancer properties of methyl carbamate derivatives, significant growth inhibition was observed in MCF-7 breast cancer cells with an IC50 value of 5.85 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoyl-Carbamate Hybrids
Compound A : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
- Structural Differences : Replaces the carbamate group with a benzamide and incorporates a 1,3,4-oxadiazole ring linked to furan.
- Bioactivity : Exhibits antifungal activity against Candida albicans (MIC = 16 µg/mL) by targeting thioredoxin reductase .
- Lipophilicity : Higher log k (3.2) due to the cyclohexyl group, enhancing membrane permeability compared to the target compound (estimated log k ~2.8) .
Compound B : Methyl (4-(N-(2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-yl)Ethyl)Sulfamoyl)Phenyl)Carbamate
- Structural Differences : Substitutes furan with thiophene and introduces a cyclopropyl group.
- Impact : Thiophene increases lipophilicity (log P +0.5) but reduces hydrogen-bonding capacity compared to furan. The cyclopropyl group may enhance metabolic stability .
Compound C: 4-Chloro-2-{[(3,4-Dichlorophenyl)Amino]Carbonyl}Phenyl Alkylcarbamates
- Structural Differences : Features a dichlorophenyl urea instead of a sulfamoyl group.
- Bioactivity : Primarily herbicidal, with IC₅₀ values < 10 µM for Arabidopsis thaliana growth inhibition. Lower antifungal potency than the target compound .
Functional Group Modifications and Bioactivity
Key Research Findings and Trends
Role of Heterocycles : Furan and thiophene derivatives exhibit divergent bioactivity profiles. Furan-based compounds (e.g., the target compound) show promise in antimicrobial applications, while thiophene analogues are often prioritized for agrochemicals due to enhanced environmental persistence .
Sulfamoyl vs. Urea Linkers : Sulfamoyl groups (as in the target compound) improve solubility and target specificity compared to urea-linked carbamates, which are more rigid and less adaptable to enzyme active sites .
Lipophilicity-Bioactivity Correlation : Higher log k values (>3.0) correlate with improved antifungal activity but may reduce aqueous solubility, necessitating formulation optimizations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
